![molecular formula C16H20NO5P B14373400 Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate CAS No. 91521-56-1](/img/structure/B14373400.png)
Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate is a chemical compound that belongs to the class of phosphonates. This compound is characterized by the presence of a quinoline moiety attached to a phosphonate group through an oxo-propyl linker. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate typically involves a multi-step process. One common method is the one-pot three-component reaction, which involves the condensation of quinoline derivatives with diethyl phosphite and an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters can help in achieving consistent product quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxyquinoline derivatives.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, hydroxyquinoline derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate involves its interaction with specific molecular targets and pathways. For example, studies have shown that the compound can induce apoptosis in cancer cells by arresting the cell cycle in the S and G2 stages. This action is mediated through the activation of apoptotic pathways and the inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl {2-oxo-1,2-dihydroquinolin-3-yl}phosphonate
- Diethyl {2-oxo-1,2-dihydroquinolin-3-yl}(phenyl-amino)methyl)phosphonate
Uniqueness
Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate is unique due to its specific structural features, such as the presence of the quinoline moiety and the oxo-propyl linker. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
91521-56-1 |
|---|---|
Fórmula molecular |
C16H20NO5P |
Peso molecular |
337.31 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-3-quinolin-8-yloxypropan-2-one |
InChI |
InChI=1S/C16H20NO5P/c1-3-21-23(19,22-4-2)12-14(18)11-20-15-9-5-7-13-8-6-10-17-16(13)15/h5-10H,3-4,11-12H2,1-2H3 |
Clave InChI |
XEHUJCWXKJCIRH-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC(=O)COC1=CC=CC2=C1N=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


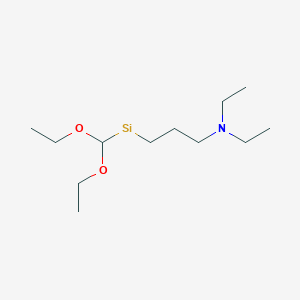

![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)
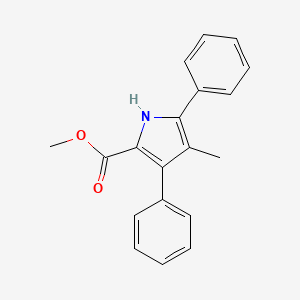

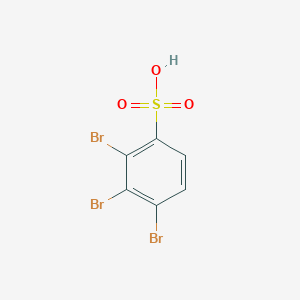
![3-[(Azepan-1-yl)methyl]phenol](/img/structure/B14373348.png)
![Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide](/img/structure/B14373350.png)

![[1,1'-Biphenyl]-4-YL dodecanoate](/img/structure/B14373363.png)
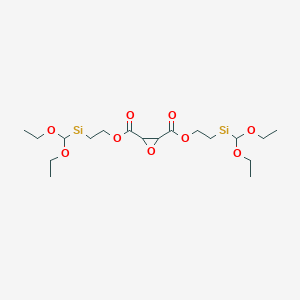
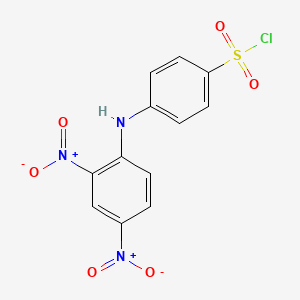
![1,1-Dichloro-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14373384.png)

